2-Amino-5-chlorobenzophenone-d5

Übersicht

Beschreibung

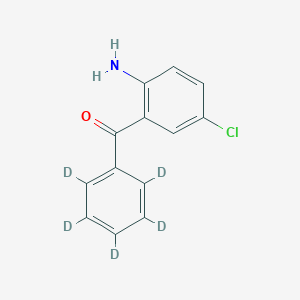

2-Amino-5-chlorobenzophenone-d5 is a compound that features a unique combination of an amino group, a chlorine atom, and a pentadeuteriophenyl group attached to a methanone core

Vorbereitungsmethoden

The synthesis of 2-Amino-5-chlorobenzophenone-d5 typically involves the following steps:

Starting Materials: The synthesis begins with 2-amino-5-chlorobenzophenone and 2,3,4,5,6-pentadeuteriobenzene.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any interference from moisture. A suitable solvent such as dichloromethane or toluene is used.

Catalysts: A Lewis acid catalyst like aluminum chloride (AlCl3) is employed to facilitate the Friedel-Crafts acylation reaction.

Procedure: The 2-amino-5-chlorobenzophenone is reacted with 2,3,4,5,6-pentadeuteriobenzene in the presence of the catalyst at a controlled temperature, typically around 0-5°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

2-Amino-5-chlorobenzophenone-d5 undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the chlorine with a methoxy group.

Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and substituted derivatives depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-chlorobenzophenone-d5 has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 2-Amino-5-chlorobenzophenone-d5 involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

Pathways Involved: It may affect various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

2-Amino-5-chlorobenzophenone-d5 can be compared with similar compounds such as:

2-Amino-5-chlorobenzophenone: This compound lacks the pentadeuteriophenyl group and has different chemical properties and reactivity.

2-Amino-5-chlorophenyl)-(2-chlorophenyl)methanone: This compound has a chlorine atom instead of the pentadeuteriophenyl group, leading to different reactivity and applications.

2-Amino-5-chlorophenyl)-(phenyl)methanone:

The uniqueness of this compound lies in its deuterium-labeled phenyl group, which can provide insights into reaction mechanisms and metabolic pathways through isotopic labeling studies.

Biologische Aktivität

2-Amino-5-chlorobenzophenone-d5 (CAS No. 65854-72-0) is a deuterated derivative of 2-amino-5-chlorobenzophenone, featuring a unique combination of an amino group, a chlorine atom, and a pentadeuteriophenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science.

The molecular formula of this compound is C13H8ClD5NO, with a molecular weight of 250.75 g/mol. The chemical structure includes a methanone core, which is crucial for its biological interactions.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing biochemical pathways such as metabolism and signal transduction.

- Receptor Modulation : It has potential effects on receptors that could lead to therapeutic applications in treating various conditions.

Biological Activity Studies

Research has highlighted several aspects of the biological activity of this compound:

- Antimicrobial Properties : A study demonstrated that derivatives of 2-amino-5-chlorobenzophenone exhibit significant antibacterial and antibiofilm activities against strains such as Klebsiella pneumoniae, Staphylococcus aureus, and Streptococcus mutans. Compounds derived from microwave-assisted synthesis showed effectiveness at concentrations below 100 μg/ml, particularly against S. aureus .

- Cellular Effects : In the context of materials science, this compound has been shown to influence the properties of perovskite solar cells (PSCs), indicating potential applications beyond traditional biological contexts .

- Toxicological Profile : Toxicological assessments indicate that while the compound may cause skin and eye irritation, it is not classified as a carcinogen by IARC or NTP . The acute toxicity (LD50) in mice is reported at 681 mg/kg .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with its non-deuterated counterpart:

| Property | 2-Amino-5-chlorobenzophenone | This compound |

|---|---|---|

| Molecular Weight | 241.68 g/mol | 250.75 g/mol |

| Antibacterial Activity | Moderate | Enhanced due to isotopic labeling |

| Toxicity | Moderate | Similar profile |

| Solubility | Soluble in organic solvents | Soluble in organic solvents |

Case Studies

- Antibiofilm Activity : A study involving synthetic derivatives showed that certain compounds exhibited enhanced antibiofilm activity against S. aureus compared to standard antibiotics like cefixime. This suggests potential for developing new antimicrobial agents based on the structure of this compound .

- Enzymatic Interaction Studies : Ongoing research aims to elucidate the specific enzymes affected by this compound, which could provide insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

(2-amino-5-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWXHHBROGLWNH-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)Cl)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618889 | |

| Record name | (2-Amino-5-chlorophenyl)[(~2~H_5_)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65854-72-0 | |

| Record name | (2-Amino-5-chlorophenyl)[(~2~H_5_)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.